molecular formula C11H12F2O3 B7847221 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane

Cat. No.: B7847221
M. Wt: 230.21 g/mol
InChI Key: HRHNUKPMDXOGGQ-UHFFFAOYSA-N
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Description

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane is an organic compound that features a dioxolane ring and a difluorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane typically involves the reaction of 3,4-difluorophenol with ethylene oxide to form 2-(3,4-difluorophenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols .

Scientific Research Applications

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, altering their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-Difluoro-phenoxy)ethyl]-1,3-dioxolane is unique due to its combination of a difluorophenoxy group and a dioxolane ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[2-(3,4-difluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c12-9-2-1-8(7-10(9)13)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHNUKPMDXOGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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